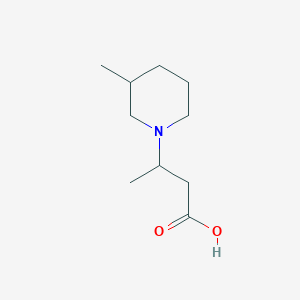

3-(3-Methylpiperidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

3-(3-methylpiperidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-4-3-5-11(7-8)9(2)6-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBZWDEVQJGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 3-(3-Methylpiperidin-1-yl)butanoic Acid

The following technical guide details the spectroscopic analysis of 3-(3-Methylpiperidin-1-yl)butanoic acid , a complex chiral

Part 1: Structural & Stereochemical Context[1]

Before initiating NMR acquisition, the analyst must recognize the stereochemical complexity of the analyte. 3-(3-Methylpiperidin-1-yl)butanoic acid contains two chiral centers:

-

C3 (Butanoic Acid Chain): The

-carbon attached to the nitrogen. -

C3' (Piperidine Ring): The carbon bearing the methyl substituent.

This creates a system with four stereoisomers existing as two diastereomeric pairs (enantiomers have identical NMR spectra in achiral solvents, but diastereomers do not).

-

Pair A (Syn-like): (3R, 3'R) and (3S, 3'S)

-

Pair B (Anti-like): (3R, 3'S) and (3S, 3'R)

Analytical Implication: In a non-stereoselective synthesis, the NMR spectrum will display signal doubling for most resonances. The methyl doublets are the most diagnostic "fingerprint" region for determining the diastereomeric ratio (dr).

Part 2: Experimental Protocol & Sample Preparation

To ensure reproducibility and minimize zwitterionic broadening, the choice of solvent is critical.

Solvent Selection

-

Preferred: Chloroform-d (

) :-

Why: Ensures the molecule exists primarily in the non-zwitterionic form (free amine/carboxylic acid dimer), yielding sharper signals for the piperidine ring protons.

-

Concentration: 10–15 mg in 0.6 mL.

-

-

Alternative: Deuterium Oxide (

) + DCl :-

Why: Mimics physiological pH or stabilizes the ammonium salt form.

-

Note: Expect significant downfield shifts (

ppm) for protons

-

Instrument Parameters

-

Frequency: Minimum 400 MHz (600 MHz recommended for resolving diastereomeric multiplets).

-

Pulse Sequence: Standard 1D proton with 30° pulse angle; relaxation delay (

)

Part 3: 1H NMR Analysis & Assignment Strategy

The proton spectrum is divided into three distinct regions. The assignments below assume

Region A: The "Fingerprint" Zone (0.8 – 1.3 ppm)

This region contains the two methyl groups. In a mixture of diastereomers, you may observe four doublets instead of two.

| Proton | Chemical Shift ( | Multiplicity | Diagnostic Value | |

| Piperidine-CH3 | 0.85 – 0.95 ppm | Doublet (d) | ~6.5 Hz | High-field signal; chemical shift sensitive to ring conformation (axial vs equatorial). |

| Butanoic-CH3 | 1.05 – 1.20 ppm | Doublet (d) | ~6.8 Hz | Distinct from ring methyl; intensity integration confirms chain length. |

Region B: The Ring Envelope (1.4 – 2.9 ppm)

The piperidine ring protons (

-

-Methylene (

-

Pattern:

or -

Coupling: Geminal (~14-16 Hz) and Vicinal (~5-8 Hz) to the

-methine.

-

-

Piperidine

-CH protons: Broad multiplets around 2.6 – 2.9 ppm .-

Note: In

, these may broaden due to nitrogen inversion or chair-flipping rates. Cooling the sample to -20°C can resolve these into sharp equatorial/axial signals.

-

Region C: The Chiral Methine (3.0 – 3.5 ppm)

-

-Methine (

-

Shift:3.0 – 3.3 ppm .

-

Multiplicity: Complex multiplet (sextet-like) due to coupling with the methyl group (d) and the

-methylene (dd). -

Significance: This proton shows the strongest NOE correlations to the piperidine ring, establishing relative stereochemistry.

-

Part 4: 13C NMR & DEPT Analysis

The Carbon-13 spectrum provides the skeleton verification.

| Carbon Type | Assignment | Approx. Shift ( | DEPT-135 Phase |

| Carbonyl | C1 (COOH) | 175 – 178 ppm | Quaternary (Invisible) |

| Methine (C-N) | C3 (Chain) | 58 – 62 ppm | Positive (+) |

| Methylene (N-C) | C2', C6' (Ring) | 50 – 56 ppm | Negative (-) |

| Methylene | C2 (Chain) | 38 – 42 ppm | Negative (-) |

| Methine | C3' (Ring) | 30 – 34 ppm | Positive (+) |

| Methyls | Chain-Me / Ring-Me | 15 – 22 ppm | Positive (+) |

Part 5: 2D NMR Analytical Workflow

To unambiguously assign the diastereomers and resolve overlapping ring signals, a sequential 2D workflow is mandatory.

Workflow Diagram

Caption: Sequential NMR workflow for complete structural and stereochemical elucidation.

Key 2D Correlations

-

COSY (Correlation Spectroscopy):

-

Establish the chain: Me(d)

H3(m) -

Establish the ring: Ring-Me

H3'

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Critical Link: Look for correlations from Piperidine H2'/H6' to Chain C3 . This proves the N-C bond connectivity.

-

Carbonyl Verification: H2 and H3 protons should both correlate to the C1 Carbonyl (~175 ppm).

-

-

NOESY (Nuclear Overhauser Effect):

-

Stereochemistry: Irradiate the Chain H3.

-

If (3R, 3'S) [Anti-like]: Strong NOE to axial ring protons may be observed depending on the preferred rotamer.

-

If (3R, 3'R) [Syn-like]: Distinct NOE pattern to the Ring Methyl group if spatially proximal.

-

-

Part 6: References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

ChemicalBook. (n.d.). 1H NMR Spectrum of 3-Methylpiperidine. Retrieved from ChemicalBook Database.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

Disclaimer: The chemical shifts provided are predictive ranges based on chemometric analysis of analogous

Discovery and Synthesis of Novel Piperidine Derivatives for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The six-membered nitrogen-containing heterocycle known as piperidine is one of the most prolific and versatile structural motifs in the landscape of pharmaceutical sciences. Its prevalence is not a matter of chance; it is a direct consequence of a unique combination of structural and physicochemical properties that make it an ideal scaffold for drug design.[1][2][3] Found in over seventy commercialized drugs, including blockbuster therapeutics for a wide range of diseases, the piperidine ring is justifiably considered a "privileged scaffold".[3]

The utility of the piperidine core stems from its sp³-hybridized, saturated ring system, which provides a three-dimensional architecture with significant conformational flexibility.[2] This allows piperidine-containing molecules to effectively orient substituents into the complex binding pockets of biological targets, such as enzymes and receptors. Furthermore, the nitrogen atom provides a key handle for modulating basicity (pKa), hydrogen bonding capacity, and overall polarity, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

From the potent Alzheimer's drug Donepezil to the widely prescribed ADHD medication Methylphenidate and the innovative anticancer agent Niraparib, the piperidine scaffold has proven its value time and again.[1][6][7][8] This guide serves as a comprehensive technical resource for the modern medicinal chemist. We will journey from the foundational strategies for constructing the piperidine core to the cutting-edge asymmetric and C-H functionalization methodologies that enable the exploration of novel chemical space. Finally, we will connect these synthetic endeavors to the overarching goal of drug discovery, discussing pharmacological evaluation and strategic molecular design.

Section 1: Foundational Synthetic Strategies for the Piperidine Core

The construction of the piperidine ring is a well-established field, yet one that continues to evolve. The choice of synthetic route is governed by the desired substitution pattern, scalability, and stereochemical requirements. Here, we dissect the most robust and field-proven methodologies.

Catalytic Hydrogenation of Pyridines

The hydrogenation of readily available and inexpensive pyridine precursors is arguably the most direct and atom-economical method for synthesizing the piperidine core.[1][9] The aromatic stability of the pyridine ring presents a significant energy barrier, necessitating the use of catalysts and often forcing conditions.

Causality of Experimental Choice: The selection of a catalyst is paramount as it dictates the efficiency and, crucially, the stereoselectivity of the reduction. Heterogeneous catalysts like Rhodium-on-carbon (Rh/C), Ruthenium (Ru), and Nickel (Ni) are frequently employed for their high activity.[1][9] For instance, heterogeneous ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of substituted pyridines, a critical consideration when setting stereocenters relative to one another.[1] A significant challenge in this methodology is the potential for the Lewis-basic nitrogen of the pyridine substrate or the piperidine product to poison the metal catalyst, an issue that can often be mitigated by the addition of acids or the use of specialized catalyst systems.[9]

Experimental Protocol: Heterogeneous Hydrogenation of a Substituted Pyridine

-

Reactor Setup: To a high-pressure autoclave reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol or acetic acid).

-

Catalyst Addition: Add the heterogeneous catalyst (e.g., 5 mol% Ru/C) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Execution: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction to the target temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by analyzing aliquots via GC-MS or LC-MS to track the disappearance of the starting material.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by distillation or column chromatography.

Intramolecular Cyclization Reactions

Building the piperidine ring from a functionalized acyclic precursor is a powerful strategy that offers excellent control over substituent placement. These methods involve forming either a C-N or a C-C bond to close the six-membered ring.[1]

Logic of Approach: The core principle is to design a linear molecule containing a nitrogen nucleophile (or a latent nitrogen) and an electrophilic center at a position that favors a 6-endo or 6-exo cyclization. Key strategies include the intramolecular reductive amination of δ-amino ketones and the aza-Michael addition of an amine onto an α,β-unsaturated carbonyl compound.[1] More recent advances include radical-mediated cyclizations, which can proceed under mild conditions.[1]

Caption: General workflow for intramolecular cyclization to form piperidines.

Intermolecular Cycloaddition Reactions

[4+2] cycloaddition reactions, particularly the aza-Diels-Alder reaction, represent a highly convergent and stereocontrolled method for constructing polysubstituted piperidines.[10][11]

Causality of Experimental Choice: This approach brings together two components, an azadiene and a dienophile, to rapidly assemble the core structure. The power of this method lies in its ability to set up to four stereocenters in a single step with predictable stereochemical outcomes governed by the Woodward-Hoffmann rules. Modern variations utilize chiral Lewis acid catalysts to render the reaction enantioselective, providing access to optically pure piperidine derivatives.[11][12] For instance, zinc-catalyzed enantioselective [4+2] cyclizations of 1-azadienes with nitroalkenes have been developed, demonstrating the successful union of two electron-deficient partners.[11]

Section 2: Asymmetric Synthesis - The Gateway to Chiral Piperidines

The vast majority of biological targets are chiral, meaning they interact differently with the various stereoisomers of a drug molecule. Consequently, the ability to synthesize enantiomerically pure piperidines is not merely an academic exercise but a fundamental requirement for modern drug discovery.[4][13][14]

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Extending the hydrogenation of pyridines to an asymmetric process provides a direct route to chiral piperidines. This is typically achieved by using a chiral catalyst, often a rhodium or iridium complex bearing a chiral phosphine ligand.

Expert Insight: A particularly innovative and powerful strategy is the rhodium-catalyzed reductive transamination of pyridinium salts.[13] This method cleverly uses a simple, commercially available chiral primary amine (like (R)-1-phenylethylamine) as both a chiral auxiliary and a source of nitrogen. The reaction proceeds through a transamination mechanism where the chiral amine replaces the original nitrogen of the pyridine ring while inducing high levels of diastereo- and enantioselectivity.[13][15] This approach elegantly bypasses the need for expensive chiral ligands and high-pressure hydrogen gas, using formic acid as a convenient hydrogen source.[13][15]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination [15]

-

Reactant Preparation: In a sealed vial, combine the pyridinium salt (1.0 eq), the chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 eq), and the rhodium catalyst precursor ([Cp*RhCl₂]₂, 1 mol%).

-

Solvent Addition: Add a biphasic solvent system of CH₂Cl₂/H₂O (15:1) followed by formic acid (24.0 eq).

-

Reaction Conditions: Stir the sealed reaction mixture vigorously at 40 °C for 22 hours. The reaction is typically run open to the air.

-

Quenching and Extraction: Upon completion (monitored by LC-MS), cool the reaction and carefully quench with a saturated aqueous solution of NaHCO₃. Extract the product with CH₂Cl₂ (3 x 10 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched piperidine.

Chemo-Enzymatic Approaches

The marriage of traditional chemical synthesis with the unparalleled selectivity of biocatalysis offers a sustainable and highly efficient route to chiral piperidines.[14] Enzymes operate under mild aqueous conditions and can distinguish between enantiotopic faces or groups with a precision that is difficult to achieve with small-molecule catalysts.

Workflow Logic: A powerful chemo-enzymatic cascade can be designed to convert achiral N-substituted tetrahydropyridines into highly stereo-enriched piperidines.[14] This process can involve an initial oxidation catalyzed by an amine oxidase to form an intermediate enamine or iminium ion, followed by a stereoselective reduction using an ene-imine reductase (Ene-IRED) to set the final stereocenters.[14] This one-pot, multi-enzyme approach has been successfully applied to the synthesis of key intermediates for antipsychotic drugs like Preclamol.[14]

Caption: A chemo-enzymatic cascade for asymmetric piperidine synthesis.

Section 3: Advanced Functionalization for SAR Exploration

Once the piperidine core is assembled, the next critical phase is its derivatization to explore the structure-activity relationship (SAR). Modern synthetic methods, particularly direct C-H functionalization, have revolutionized this process, allowing for more rapid and efficient generation of analog libraries.

N-Functionalization: Alkylation and Arylation

The piperidine nitrogen is the most readily functionalized position. N-alkylation is typically a straightforward Sₙ2 reaction, while N-arylation requires more sophisticated transition-metal-catalyzed methods.

Protocol Trustworthiness: For selective N-arylation, the Buchwald-Hartwig and Ullmann cross-coupling reactions are the gold standards. The choice between palladium and copper catalysis can influence substrate scope and functional group tolerance.[16][17] For substrates with multiple nucleophilic sites (e.g., 4-aminopiperidine), a protecting group strategy is often the most reliable way to ensure selective arylation at the piperidine nitrogen.[16]

Table 1: Comparison of Common N-Arylation Conditions

| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O |

| Ligand | Biarylphosphines (e.g., XPhos, SPhos) | Diamines (e.g., TMEDA), Phenanthroline |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |

| Temperature | 80 - 120 °C | 100 - 180 °C |

| Advantages | Broader substrate scope, lower temperatures | More cost-effective catalyst system |

| References | [17] | [16] |

Direct C-H Functionalization of the Piperidine Ring

Directly converting a C-H bond on the piperidine ring into a C-C or C-X bond is a highly desirable, atom-economical strategy that avoids lengthy pre-functionalization steps. Recent breakthroughs have enabled remarkable control over the site-selectivity of these transformations.

Expert Insight: A significant challenge has been to control functionalization at the β-position, as the α-position adjacent to the nitrogen is electronically activated. A landmark development is the use of palladium catalysis where the choice of ligand dictates the regiochemical outcome.[18] Flexible biarylphosphine ligands have been shown to favor reductive elimination from a key intermediate to yield the β-arylated product, whereas more rigid ligands favor the formation of the classical α-arylated product.[18] This ligand-controlled selectivity represents a paradigm shift in the strategic functionalization of saturated heterocycles.

Caption: Ligand directs selectivity in palladium-catalyzed C-H arylation.

Section 4: Application in Drug Discovery - From Scaffold to Candidate

The ultimate goal of synthesizing novel piperidine derivatives is the discovery of new medicines. This requires a deep understanding of how the scaffold influences biological activity and a systematic approach to pharmacological evaluation.

Bioisosteric Replacement Strategies

While the piperidine ring is highly effective, it is not always optimal. Metabolic instability, particularly at the α-carbons, or suboptimal physicochemical properties can hinder development.[19] Bioisosteric replacement—the substitution of the piperidine ring with a different group that retains similar spatial and electronic properties—is a key strategy for overcoming these liabilities.

Causality of Experimental Choice: Replacing a piperidine with a morpholine ring, for example, increases polarity and can block a site of metabolism, though it also lowers the pKa of the nitrogen.[19] More advanced bioisosteres like azaspiro[3.3]heptane have been developed to mimic the exit vectors of a piperidine ring while offering improved metabolic stability and aqueous solubility.[20][21] The choice of a bioisostere is a multi-parameter optimization problem, balancing potency, selectivity, and ADME properties.

Table 2: Comparison of Piperidine and Common Bioisosteres

| Scaffold | Key Features | Potential Advantages | References |

| Piperidine | Baseline scaffold, high basicity, lipophilic | Well-understood SAR, strong target interactions | [5] |

| Morpholine | Increased polarity, H-bond acceptor (O) | Improved solubility, blocks α-metabolism | [19] |

| Azetidine | Smaller, more rigid, less lipophilic | Access to novel chemical space, reduced LogP | [22] |

| Azaspiro[3.3]heptane | 3D exit vectors, metabolically stable | Improved solubility and metabolic profile | [20][21] |

Workflow for Pharmacological Evaluation

The journey from a newly synthesized compound to a drug candidate follows a structured evaluation process known as a screening cascade. This workflow is designed to efficiently identify compounds with the desired biological activity and drug-like properties.

Workflow Logic: The process begins with high-throughput in vitro assays to assess the compound's direct interaction with the biological target (e.g., receptor binding affinity or enzyme inhibition).[23][24] Promising "hits" then advance to cell-based functional assays to confirm their mechanism of action in a more biologically relevant context. Compounds that remain active are then profiled for potential liabilities, such as off-target activity or cytotoxicity. The most promising candidates from these stages are then tested in in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism setting.[23][25]

Caption: A typical workflow for the pharmacological evaluation of new compounds.

Conclusion: The Future of Piperidine Synthesis and Discovery

The piperidine scaffold remains an indispensable tool in the arsenal of the medicinal chemist. Its enduring legacy is built on a solid foundation of robust synthetic methods and a proven track record in successful clinical agents. The future of the field is bright, with emerging technologies poised to accelerate the discovery process even further. The integration of biocatalysis and radical cross-coupling, for instance, promises to dramatically shorten synthetic routes to complex derivatives.[26] Similarly, the adoption of continuous flow chemistry is enabling more rapid, scalable, and safer synthesis of these vital building blocks.[27] By combining these innovative synthetic strategies with a deep, data-driven understanding of structure-activity relationships, the scientific community will continue to unlock the full potential of the piperidine ring to create the next generation of life-saving medicines.

References

-

Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

(Reference from search result[13]). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

-

(Reference from search result[28]). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

(Reference from search result[2]). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

Fu, G. C., & Ruble, J. C. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

-

(Reference from search result[23]). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

-

Wender, P. A., & Gamber, G. G. (2005). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

-

Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

(Reference from search result[29]). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

O'Brien, P., & Coldham, I. (2009). Catalytic asymmetric synthesis of piperidines from pyrrolidine: concise synthesis of L-733,060. Organic Letters. [Link]

-

Turner, N. J., & Rowles, I. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

-

(Reference from search result[30]). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Rovis, T. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Synfacts. [Link]

-

(Reference from search result[7]). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

-

(Reference from search result[31]). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

-

Buffat, M. G. P. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

-

(Reference from search result[3]). Piperidine-based drug discovery. ResearchGate. [Link]

-

(Reference from search result[32]). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

(Reference from search result[26]). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

-

(Reference from search result[27]). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. [Link]

-

(Reference from search result[22]). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]

-

(Reference from search result[19]). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

-

(Reference from search result[33]). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

(Reference from search result[9]). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

-

(Reference from search result[34]). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

(Reference from search result[35]). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

(Reference from search result[24]). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

(Reference from search result[18]). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]

-

(Reference from search result[36]). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

(Reference from search result[37]). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 21. enamine.net [enamine.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 25. tandfonline.com [tandfonline.com]

- 26. news-medical.net [news-medical.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

- 31. tandfonline.com [tandfonline.com]

- 32. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. nbinno.com [nbinno.com]

- 34. ijnrd.org [ijnrd.org]

- 35. ajchem-a.com [ajchem-a.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. researchgate.net [researchgate.net]

Methodological & Application

High-performance liquid chromatography (HPLC) method for 3-(3-Methylpiperidin-1-yl)butanoic acid analysis

This Application Note is structured as a comprehensive technical guide for the analysis of 3-(3-Methylpiperidin-1-yl)butanoic acid , a zwitterionic beta-amino acid derivative often encountered as a pharmaceutical intermediate.[1]

Executive Summary

3-(3-Methylpiperidin-1-yl)butanoic acid presents a distinct analytical challenge due to its zwitterionic nature and lack of a strong UV chromophore .[1] As a beta-amino acid derivative containing a tertiary amine and a carboxylic acid, the molecule exists as a zwitterion at neutral pH, leading to poor retention on standard C18 columns and potential peak tailing.[1] Furthermore, the absence of aromatic rings limits UV detection to the non-specific low-wavelength region (<210 nm).[1]

This guide details two validated protocols:

-

Method A (Gold Standard): HILIC separation with Charged Aerosol Detection (CAD) or MS, offering superior retention and sensitivity.[1]

-

Method B (Alternative): Ion-Pair Reverse Phase (IP-RP) with Low-UV detection for laboratories without CAD/MS capabilities.[1]

Chemical Context & Analytical Challenges

Structural Analysis

The analyte consists of a 3-methylpiperidine ring attached via its nitrogen to the 3-position of a butanoic acid chain.

-

Functional Groups: Tertiary Amine (Basic, pKa ~9-10), Carboxylic Acid (Acidic, pKa ~4-5).[1]

-

Chromophores: Carbonyl only (weak absorption at 200-210 nm).[1]

-

Stereochemistry: Two chiral centers (one on the piperidine ring, one on the butanoic acid chain) create the potential for diastereomers, which may appear as split peaks in achiral systems.[1]

Ionization States (The Zwitterion Effect)

Understanding the pH-dependent ionization is critical for retention control.[1]

Figure 1: pH-dependent ionization states. At neutral pH, the net charge is zero, but the high polarity prevents retention on hydrophobic stationary phases.[1][2]

Protocol A: HILIC-CAD/MS (The Gold Standard)

Recommended for: High sensitivity, impurity profiling, and LC-MS compatibility.[1] Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion by partitioning it into a water-rich layer on the silica surface.[1]

Chromatographic Conditions

| Parameter | Setting |

| Column | Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 35°C |

| Detection | CAD (Nebulizer: 35°C) or MS (ESI Positive Mode, SIM for [M+H]+) |

| Injection Vol | 2 - 5 µL |

Gradient Program

| Time (min) | % Mobile Phase B | Comments |

| 0.0 | 90% | High organic start to retain polar analyte |

| 1.0 | 90% | Isocratic hold |

| 8.0 | 50% | Elution of polar impurities |

| 10.0 | 50% | Wash |

| 10.1 | 90% | Re-equilibration (Critical in HILIC) |

| 15.0 | 90% | End of Run |

Technical Rationale

-

Buffer Choice: Ammonium formate is volatile (CAD/MS compatible) and provides ionic strength to manage the electrostatic interactions of the zwitterion.[1]

-

pH 3.0: Protonates the carboxylic acid slightly, reducing secondary ionic repulsion from the silica surface, improving peak shape.[1]

-

Sample Diluent: Must be high organic (e.g., 90% ACN).[1] Injecting a water-rich sample into a HILIC column causes "solvent washout" and peak distortion.[1]

Protocol B: Ion-Pair RP-UV (The Alternative)

Recommended for: Routine QC labs with only UV detection.[1] Mechanism: An ion-pairing reagent (Hexanesulfonate) masks the positive charge of the amine, increasing hydrophobicity and enabling retention on C18.[1]

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Sodium Phosphate (pH 2.[1]5) + 5 mM Sodium 1-Hexanesulfonate |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 205 nm (Reference: 360 nm) |

| Injection Vol | 10 - 20 µL |

Isocratic/Gradient Strategy

-

Isocratic: 85% A / 15% B is a good starting point.[1]

-

Rationale: The low pH (2.[1]5) suppresses the ionization of the carboxylic acid (making it neutral/hydrophobic).[1] The hexanesulfonate pairs with the protonated amine.[1] This "double neutral" state allows the molecule to interact with the C18 chain.[1]

Critical Precautions

-

Baseline Noise: At 205 nm, mobile phase transparency is critical.[1] Use HPLC-grade phosphate and high-purity acetonitrile.[1]

-

Equilibration: Ion-pair methods require long equilibration times (approx. 20-30 column volumes) to saturate the stationary phase.[1]

Method Validation & Performance Criteria

To ensure data integrity, the method must be validated against the following criteria.

System Suitability Parameters

| Parameter | Acceptance Criteria | Troubleshooting |

| Tailing Factor (Tf) | < 1.5 | High tailing indicates silanol interaction.[1] Increase buffer strength or lower pH.[1] |

| Resolution (Rs) | > 2.0 (between diastereomers) | If diastereomers split (doublet peak), optimize gradient slope or accept integration of sum. |

| Precision (RSD) | < 2.0% (n=6) | Poor precision often stems from pH fluctuation in zwitterions.[1] |

Linearity & LOD

-

UV Method: Expect linearity from 10 µg/mL to 500 µg/mL.[1] LOD approx 1-2 µg/mL.[1]

-

CAD Method: CAD response is non-linear (curvilinear).[1] Use a quadratic fit or "Power Function" linearization setting.[1] LOD approx 0.1 µg/mL.[1]

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate chromatographic mode based on detector availability.

References

-

McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link[1]

-

Thermo Fisher Scientific. (2020).[1] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note 70533. Link

-

Kazakevich, Y.[1] & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Chapter on Ion-Pairing Strategies).

-

SIELC Technologies. Analysis of Zwitterionic Compounds and Amino Acids on Mixed-Mode Columns. Link

Sources

Animal models for testing the efficacy of 3-(3-Methylpiperidin-1-yl)butanoic acid

Application Note & Protocol

Title: A Hypothesis-Driven Framework for In Vivo Efficacy Testing of Novel Piperidine-Butanoic Acid Analogs: A Case Study for 3-(3-Methylpiperidin-1-yl)butanoic acid in a Neuropathic Pain Model

Abstract

This document provides a comprehensive, hypothesis-driven framework for the initial in vivo efficacy assessment of novel chemical entities for which a precise mechanism of action has not yet been elucidated. Using the compound 3-(3-Methylpiperidin-1-yl)butanoic acid as a case study, we outline a logical progression from structural analysis to the selection and execution of a relevant animal model. Based on its core scaffolds—a piperidine ring prevalent in CNS-active drugs and a butanoic acid moiety with similarities to histone deacetylase (HDAC) inhibitors—we hypothesize a potential therapeutic utility in neuropathic pain. [1]This guide provides detailed, field-proven protocols for the Chronic Constriction Injury (CCI) model of neuropathic pain in rats, including surgical procedures, preliminary pharmacokinetic considerations, and robust behavioral endpoints for assessing mechanical allodynia and thermal hyperalgesia.

Introduction and Rationale

The compound 3-(3-Methylpiperidin-1-yl)butanoic acid is a novel small molecule with no established biological target in the public domain. In such cases, a rational, hypothesis-driven approach is essential for guiding early-stage preclinical development. The structure of the molecule contains two key pharmacophores:

-

Piperidine Scaffold: This saturated heterocycle is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS). [2][3]Its presence suggests potential for blood-brain barrier penetration and interaction with CNS targets.

-

Butanoic Acid Moiety: Butanoic acid (butyrate) is a short-chain fatty acid known to be the preferred energy source for colonocytes. Crucially, it is also a well-characterized inhibitor of histone deacetylases (HDACs). Pharmacological inhibition of HDACs has demonstrated promising analgesic effects in various preclinical models of neuropathic pain. [4][5] Given these structural features, a plausible hypothesis is that 3-(3-Methylpiperidin-1-yl)butanoic acid may exert analgesic effects in neuropathic pain states, potentially through modulation of CNS targets like GABA receptors or via epigenetic mechanisms such as HDAC inhibition. [5][6]Therefore, we propose the use of a validated animal model of peripheral neuropathic pain to test this hypothesis. The Chronic Constriction Injury (CCI) model is selected for its robustness, clinical relevance, and ability to produce stable, long-lasting pain hypersensitivity. [7][8][9]

Overall Experimental Workflow

The proposed workflow is designed to systematically evaluate the potential efficacy of the test compound, beginning with essential preliminary studies and culminating in a robust in vivo efficacy trial.

Caption: Example timeline for a 14-day CCI efficacy study.

Table 2: Study Groups and Dosing Regimen

| Group | N | Treatment | Dose (mg/kg) | Route | Frequency |

|---|---|---|---|---|---|

| 1 | 10 | Sham + Vehicle | - | PO | BID |

| 2 | 10 | CCI + Vehicle | - | PO | BID |

| 3 | 10 | CCI + Positive Control (Gabapentin) | 100 | PO | BID |

| 4 | 10 | CCI + Test Compound (Low Dose) | 10 | PO | BID |

| 5 | 10 | CCI + Test Compound (Mid Dose) | 30 | PO | BID |

| 6 | 10 | CCI + Test Compound (High Dose) | 100 | PO | BID |

Data Analysis and Interpretation

Statistical Analysis:

-

Behavioral Data: Analyze Paw Withdrawal Thresholds (PWT) and Latencies (PWL) using a two-way repeated measures Analysis of Variance (ANOVA), with treatment group as the between-subjects factor and time as the within-subjects factor.

-

Post-Hoc Tests: If the ANOVA shows a significant interaction, use a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the CCI + Vehicle group at each time point.

-

Significance: A p-value of < 0.05 is typically considered statistically significant.

Interpretation of Results:

-

Successful Model Induction: A statistically significant decrease in PWT and PWL in the CCI + Vehicle group compared to the Sham group confirms the development of neuropathic pain.

-

Efficacy of Test Compound: A statistically significant increase in PWT and/or PWL in a compound-treated group compared to the CCI + Vehicle group indicates analgesic efficacy.

-

Positive Control: The positive control (Gabapentin) should show significant efficacy, validating the sensitivity of the assay.

References

-

An animal model of neuropathic pain: a review. (n.d.). PubMed. [Link]

-

HDAC inhibitors attenuate the development of hypersensitivity in models of neuropathic pain. (n.d.). IASP Journals. [Link]

-

Histone deacetylase as emerging pharmacological therapeutic target for neuropathic pain. (2024). Wiley Online Library. [Link]

-

Chapter 4 - An overview of animal models for neuropathic pain. (n.d.). Cambridge University Press. [Link]

-

Animal models of neuropathic pain. (2024). PubMed. [Link]

-

Histone deacetylases: the critical enzymes for microglial activation involved in neuropathic pain. (2024). National Center for Biotechnology Information. [Link]

-

Histone deacetylase inhibitors prevent persistent hypersensitivity in an orofacial neuropathic pain model. (n.d.). National Center for Biotechnology Information. [Link]

-

Role of HDAC inhibitors in attenuation of neuropathic pain. (n.d.). ResearchGate. [Link]

-

The role of GABA(A) receptor subtypes as analgesic targets. (n.d.). PubMed. [Link]

-

Animal models of neuropathic pain. (2011). PubMed. [Link]

-

GABA(A) receptor modulation: potential to deliver novel pain medicines? (2013). PubMed. [Link]

-

Pain modulation by GABA receptors. (n.d.). Frontiers. [Link]

-

Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (n.d.). Bio-protocol. [Link]

-

Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016). JOVE. [Link]

-

Hargreaves Test for Hyperalgesia. (n.d.). Melior Discovery. [Link]

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. (n.d.). Charles River. [Link]

-

Neuropathic Pain Models. (n.d.). Charles River Laboratories. [Link]

-

4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain. (n.d.). Bio-protocol. [Link]

-

Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (n.d.). Semantic Scholar. [Link]

-

The role of GABA in the mediation and perception of pain. (n.d.). PubMed. [Link]

-

Neuropathic Pain | Chronic Constriction Injury (CCI) Model. (n.d.). MD Biosciences. [Link]

-

Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. (n.d.). National Center for Biotechnology Information. [Link]

-

Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2012). National Center for Biotechnology Information. [Link]

-

Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. (n.d.). PSPP Home. [Link]

-

How to conduct Von Frey Test? (2025). BioMed. [Link]

-

Effect of two novel GABAA receptor positive allosteric modulators on neuropathic and inflammatory pain in mice. (2025). PubMed. [Link]

-

Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (2025). ResearchGate. [Link]

-

Chronic Constriction Injury (CCI) Model. (n.d.). Melior Discovery. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

-

Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (2017). National Center for Biotechnology Information. [Link]

-

Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… (n.d.). OUCI. [Link]

-

What are the effects of piperidines on drug metabolism? (2025). Blog. [Link]

-

Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. (n.d.). Pharmacognosy Journal. [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

Sources

- 1. Histone deacetylases: the critical enzymes for microglial activation involved in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HDAC inhibitors attenuate the development of hypersensitivity in models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase as emerging pharmacological therapeutic target for neuropathic pain: From epigenetic to selective drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of GABA(A) receptor subtypes as analgesic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An animal model of neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Synthesis of 3-(3-Methylpiperidin-1-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Specifically, 3-substituted piperidine derivatives are key components in a number of approved drugs. The butanoic acid side chain introduces a carboxylic acid functional group, which can serve as a handle for further derivatization or as a key pharmacophoric element for interacting with biological targets. The synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid, therefore, represents a relevant endeavor for medicinal chemistry and drug development programs.

This document provides a comprehensive guide to the scalable synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid, focusing on a robust and industrially viable synthetic route. As a Senior Application Scientist, the following protocols and discussions are grounded in established chemical principles and practical considerations for process scale-up.

Strategic Approach to Synthesis: Reductive Amination as the Key Transformation

The most logical and efficient strategy for the construction of 3-(3-Methylpiperidin-1-yl)butanoic acid on a large scale is a two-step sequence involving a reductive amination followed by ester hydrolysis. This approach is favored due to the ready availability of the starting materials, the high efficiency of the reductive amination reaction, and the generally straightforward purification procedures.[2]

The overall synthetic pathway is depicted below:

Caption: Overall synthetic strategy for 3-(3-Methylpiperidin-1-yl)butanoic acid.

Part 1: Detailed Protocol for the Synthesis of Ethyl 3-(3-methylpiperidin-1-yl)butanoate via Reductive Amination

This protocol details the reductive amination of ethyl acetoacetate with 3-methylpiperidine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mildness, selectivity for iminium ions over ketones, and operational simplicity, which are all advantageous for large-scale operations.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Ethyl acetoacetate | 130.14 | 100 g | 0.768 | ≥99% |

| 3-Methylpiperidine | 99.17 | 84.2 g (93.5 mL) | 0.849 | ≥98% |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 244 g | 1.15 | ≥95% |

| Dichloromethane (DCM) | 84.93 | 1 L | - | Anhydrous |

| Acetic Acid, Glacial | 60.05 | 46.1 g (44 mL) | 0.768 | ≥99.7% |

| Saturated Sodium Bicarbonate Solution | - | 1 L | - | - |

| Brine (Saturated NaCl solution) | - | 500 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - | - |

Experimental Procedure

Caption: Workflow for the reductive amination step.

-

Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, charge ethyl acetoacetate (100 g, 0.768 mol) and anhydrous dichloromethane (1 L).

-

Addition of Amine and Acid: Add 3-methylpiperidine (84.2 g, 0.849 mol, 1.1 eq) to the solution, followed by the dropwise addition of glacial acetic acid (46.1 g, 0.768 mol, 1.0 eq) while maintaining the temperature below 30 °C.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Reduction: Slowly add sodium triacetoxyborohydride (244 g, 1.15 mol, 1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 L of saturated aqueous sodium bicarbonate solution. Ensure adequate ventilation as gas evolution (hydrogen) will occur.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

-

Purification: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude ethyl 3-(3-methylpiperidin-1-yl)butanoate. The crude product can be purified by vacuum distillation if necessary, but is often of sufficient purity for the subsequent hydrolysis step.

Part 2: Detailed Protocol for the Hydrolysis of Ethyl 3-(3-methylpiperidin-1-yl)butanoate

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard procedure that can be readily scaled.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Ethyl 3-(3-methylpiperidin-1-yl)butanoate | 213.32 | 150 g (crude from Part 1) | ~0.703 | - |

| Sodium Hydroxide | 40.00 | 42.2 g | 1.05 | ≥97% |

| Ethanol | 46.07 | 750 mL | - | 95% |

| Water | 18.02 | 750 mL | - | Deionized |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - | ~37% |

| Ethyl Acetate | 88.11 | 1 L | - | - |

Experimental Procedure

Caption: Workflow for the ester hydrolysis and purification.

-

Reaction Setup: In a 3 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the crude ethyl 3-(3-methylpiperidin-1-yl)butanoate (150 g) in a mixture of ethanol (750 mL) and water (750 mL).

-

Hydrolysis: Add a solution of sodium hydroxide (42.2 g, 1.05 mol, 1.5 eq) in water (100 mL) to the flask. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to the isoelectric point of the amino acid (typically around pH 4-6, to be determined experimentally) with concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 300 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-Methylpiperidin-1-yl)butanoic acid.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for β-amino acids is a mixture of ethanol and water, or ethyl acetate and hexanes. The optimal solvent system should be determined experimentally.[4][5]

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Reductive Amination

-

Reagent Stoichiometry: While a slight excess of the amine and reducing agent is used in the lab-scale protocol, on a larger scale, it is crucial to optimize the stoichiometry to minimize costs and waste. A design of experiments (DoE) approach can be employed to find the optimal balance between high conversion and minimal excess reagents.

-

Temperature Control: The addition of sodium triacetoxyborohydride is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the reducing agent should be carefully controlled to maintain the desired temperature range.

-

Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized "hot spots" during the addition of the reducing agent. The type and speed of the agitator should be chosen to provide adequate mixing for the specific reactor geometry and reaction volume.

-

Solvent Selection: Dichloromethane is a common solvent for this reaction but is coming under increasing environmental and safety scrutiny. Alternative, greener solvents should be investigated for a large-scale process. 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be viable alternatives.

Ester Hydrolysis

-

pH Control: Precise pH control during the acidification step is crucial for maximizing the yield of the product, as amino acids have their lowest solubility at their isoelectric point. An inline pH probe in the reactor can provide real-time monitoring and control.

-

Crystallization: For large-scale purification, crystallization is generally preferred over chromatography. The choice of crystallization solvent, cooling profile, and seeding strategy will significantly impact the crystal size, morphology, and purity of the final product. Polymorphism studies may be necessary to identify and control the desired crystal form.[6]

-

Filtration and Drying: The choice of filtration equipment (e.g., Nutsche filter-dryer) and drying conditions (temperature, vacuum) will be important for isolating the final product efficiently and with the desired residual solvent content.

Analytical Methods for Quality Control

To ensure the identity, purity, and quality of the final product, a comprehensive set of analytical methods should be employed.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. A reverse-phase C18 column with a mobile phase gradient of water/acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a common starting point for method development. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

| Melting Point | Physical characteristic and indicator of purity. |

| Karl Fischer Titration | Determination of water content. |

| Residual Solvent Analysis (by Gas Chromatography - GC) | Quantification of any remaining solvents from the synthesis. |

Safety and Environmental Considerations

Hazardous Materials:

-

3-Methylpiperidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Ethyl acetoacetate: Combustible liquid. Causes skin and eye irritation.

-

Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Causes serious eye irritation.

-

Dichloromethane: Suspected of causing cancer.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Care should be taken during the quenching of the reductive amination reaction due to hydrogen gas evolution.

-

On a large scale, a thorough process safety review (e.g., HAZOP analysis) should be conducted to identify and mitigate potential hazards.

Environmental Impact:

-

The use of chlorinated solvents like dichloromethane should be minimized or replaced with greener alternatives where possible.

-

Aqueous waste streams should be neutralized before disposal.

-

Organic waste should be disposed of in accordance with local regulations.

Conclusion

The synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid can be reliably achieved on a large scale using a two-step sequence of reductive amination followed by ester hydrolysis. Careful control of reaction parameters, particularly temperature and mixing, is crucial for a safe and efficient scale-up. A robust analytical package is essential to ensure the quality of the final product. By following the guidelines and protocols outlined in this document, researchers and drug development professionals can confidently approach the scalable synthesis of this important piperidine derivative.

References

-

Piperidine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). Process for production of piperidine derivatives.

-

O'Donnell, C. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4987. [Link]

-

Chida, N., & Ohtsuka, M. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(13), 4357-4367. [Link]

-

GEA. (n.d.). Crystallization of Amino Acids. Retrieved February 14, 2026, from [Link]

-

KIT. (2016). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethyl 2-methyl-3-oxobutanoate. Retrieved February 14, 2026, from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(4), 284-307. [Link]

-

Pharmaffiliates. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic Acid. Retrieved February 14, 2026, from [Link]

-

Singh, R. P., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 743-749. [Link]

- Google Patents. (n.d.). Processes for preparing 3,3-dimethylbutyric acid.

- Google Patents. (n.d.). Process for the synthesis of 3,3-dimethyl-butyric acid.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 14, 2026, from [Link]

-

Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Bioprocess and Biosystems Engineering, 38(8), 1467-1487. [Link]

- Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

- Google Patents. (n.d.). Method for crystallization of amino acids.

- Google Patents. (n.d.). Compounds and methods useful for treating or preventing cancers.

-

Denton, R., et al. (2019). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). (1,6-NAPHTHYRIDIN-3-YL) PHENYL UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES.

-

OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved February 14, 2026, from [Link]

-

Ziering, A., Motchane, A., & Lee, J. (1957). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of Organic Chemistry, 22(12), 1521-1528. [Link]

-

Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved February 14, 2026, from [Link]

-

BIOSYNCE. (n.d.). 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid CAS 318536-95-7. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by RPE. Retrieved February 14, 2026, from [Link]

-

Royal Society of Chemistry. (2013). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 15(7), 1944-1951. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. gea.com [gea.com]

- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 6. Large-scale crystallization of proteins for purification and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(3-Methylpiperidin-1-yl)butanoic Acid Synthesis

Subject: Technical Guide ID #882-B: Troubleshooting Yield & Isolation of Hindered

Executive Summary

The synthesis of 3-(3-Methylpiperidin-1-yl)butanoic acid via the aza-Michael addition of 3-methylpiperidine to crotonic acid presents two distinct challenges that typically cap yields below 50%:

-

Thermodynamic Reversibility: The reaction is an equilibrium process.[1] The steric bulk of the 3-methyl group on the piperidine ring destabilizes the adduct, favoring the retro-Michael pathway (reversion to starting materials) at high temperatures.[1]

-

Zwitterionic Solubility: The product is a

-amino acid.[1] At neutral pH, it exists as a highly water-soluble zwitterion, making standard organic extraction (DCM/EtOAc wash) ineffective, leading to massive "apparent" yield loss during workup.

This guide provides a self-validating protocol to address these issues, moving from "brute force" heating to catalytically optimized conditions and pH-controlled isolation.

Module 1: Reaction Optimization (Upstream)

The Core Problem: Sterics & Equilibrium

Unlike simple acrylates, crotonic acid possesses a

Protocol A: Water-Promoted "On-Water" Synthesis (Recommended)

Contrary to intuition, water can accelerate this reaction via hydrogen-bond stabilization of the transition state without trapping the nucleophile.

Optimized Parameters:

| Parameter | Standard Condition (Avoid) | Optimized Condition | Rationale |

|---|---|---|---|

| Solvent | Toluene/THF | Water (Neat suspension) or Solvent-Free | Hydrophobic effect accelerates reaction; stabilizes zwitterionic transition state. |

| Stoichiometry | 1:1 | 1.5 : 1 (Amine : Acid) | Excess amine drives equilibrium (Le Chatelier’s principle).[1] |

| Catalyst | None / TEA | None or Yb(OTf)

Visualizing the Pathway

Figure 1: Reaction pathway showing the critical balance between forward kinetic drive and thermal reversibility.

Module 2: Isolation & Purification (Downstream)

CRITICAL WARNING: Do not attempt a standard aqueous/organic extraction at neutral pH.[1] You will leave 90%+ of your product in the water layer.[1]

The Zwitterion Trap

Your product has two ionizable groups:[1]

-

Carboxylic Acid (

) -

Piperidine Nitrogen (

)

Isoelectric Point (pI):

Protocol B: Ion-Exchange Isolation (High Purity)

This method avoids extraction entirely and yields the free amino acid.[1]

-

Dilution: Dilute the reaction mixture with water.

-

Loading: Load onto a cation-exchange resin column (e.g., Dowex 50W, H+ form).

-

Washing: Wash column with distilled water until eluent is neutral (removes excess crotonic acid).[1]

-

Elution: Elute with 1M - 2M NH

OH (Ammonium Hydroxide). -

Concentration: Lyophilize or rotary evaporate the ammonia fraction to obtain the pure solid product.

Protocol C: Hydrochloride Salt Precipitation (Scalable)

If you do not require the free zwitterion, isolating as the HCl salt is faster.[1]

-

Evaporation: Remove water/solvent from the reaction mixture under vacuum.[1]

-

Dissolution: Dissolve the crude oil in a minimum amount of dry Acetone or Isopropanol.

-

Acidification: Dropwise add 4M HCl in Dioxane (anhydrous).

-

Precipitation: The product should precipitate as the hydrochloride salt.

-

Filtration: Filter and wash with cold ether (removes unreacted crotonic acid).[1]

Module 3: Troubleshooting & FAQs

Q1: My TLC shows product, but my isolated yield is <10%. Where is it?

Diagnosis: You likely performed an extraction at pH 7.[1] Fix: The product is in your aqueous waste stream.[1]

-

Recovery: Take the aqueous layer, acidify to pH 1 (protonates the acid, but also the amine -> dication/salt), or basify to pH 12 (deprotonates everything -> anion).

-

Note: Even at pH 1 or 12, solubility in organic solvents (DCM) is poor due to the charged nature.[1] Use Protocol B (Ion Exchange) or n-Butanol for extraction if you must extract.[1]

Q2: The reaction stalls at 60% conversion. Adding more heat didn't help.

Diagnosis: You hit the thermodynamic equilibrium. Heating pushes it back to reactants (Retro-Michael).[1] Fix:

-

Do not heat. Lower temp to 50°C and extend time.

-

Increase Concentration. Run the reaction "neat" (no solvent) or at very high concentration (5M). This favors the bimolecular formation of the product over the unimolecular dissociation.[1]

-

Add Lewis Acid. Ytterbium Triflate (

) or even simple

Q3: The product is an oil that won't crystallize.

Diagnosis: 3-methylpiperidine is chiral.[1] If you used racemic amine, your product is a mixture of diastereomers (two chiral centers: one from the amine, one created at the

-

Convert to the HCl salt (Protocol C) to force a solid.[1]

-

If stereopurity is required, you must start with enantiopure (R)- or (S)-3-methylpiperidine.

Module 4: Diastereoselectivity Logic

Since 3-methylpiperidine is chiral, the addition to crotonic acid creates a new stereocenter at the

Figure 2: Stereochemical outcome affecting physical state and isolation.

References

-

Catalysis of Aza-Michael Additions

- Title: Water-promoted aza-Michael addition of amines to -unsatur

- Relevance: Establishes water as a superior medium for these reactions, avoiding retro-Michael issues associated with thermal organic solvent methods.

-

Source:

-

Purification of Zwitterions

-

Title: Separ

-amino acids using zwitterionic exchangers.[1] - Relevance: Validates the ion-exchange protocol for isolating amino acid derivatives

-

Source:

-

-

Lewis Acid Catalysis

Sources

Overcoming solubility issues of 3-(3-Methylpiperidin-1-yl)butanoic acid in aqueous solutions

Executive Summary & Molecule Profile

The Core Issue: Researchers frequently encounter precipitation when diluting 3-(3-Methylpiperidin-1-yl)butanoic acid from organic stocks (DMSO/Ethanol) into aqueous buffers (PBS/Media).[1][2]

The Science: This molecule is a zwitterion .[1][2] It contains a basic tertiary amine (the piperidine ring) and an acidic carboxylic acid tail.[1][2]

The Trap: At neutral pH (pH 7.0–7.4), the molecule exists primarily in its zwitterionic form (net charge = 0).[1][2] This is the point of minimum solubility where crystal lattice energy is highest, leading to rapid precipitation.[1][2]

Troubleshooting Guide (FAQ Format)

Q1: "My compound precipitates immediately when I add PBS (pH 7.4). Why?"

A: You are likely operating exactly at the molecule's Isoelectric Point (pI).[1][2]

At pH 7.4, the carboxylic acid is deprotonated (

The Fix: Shift the pH away from the pI.[1][2]

-

Acidic Shift: Lower pH to < 5.0 (Molecule becomes Cationic).

-

Basic Shift: Raise pH to > 8.5 (Molecule becomes Anionic). Note: Check your assay's pH tolerance before shifting.

Q2: "I cannot change the pH of my cell culture media. What now?"

A: If pH adjustment is impossible, you must lower the dielectric requirement of the solvent or hide the hydrophobic regions.[1][2]

-

Strategy A (Cosolvents): Use PEG-400 or Propylene Glycol (up to 5-10%) to disrupt water structuring.[1][2]

-

Strategy B (Complexation): Use Hydroxypropyl-

-Cyclodextrin (HP-

Q3: "Is DMSO enough?"

A: Rarely. While soluble in pure DMSO, the "crash out" happens upon aqueous dilution.[1][2] DMSO creates a supersaturated solution that is thermodynamically unstable.[1][2] Without a secondary stabilizer (like a surfactant or buffer adjustment), precipitation is inevitable over time.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for stabilizing this specific compound.

Caption: Decision tree for solubilizing zwitterionic beta-amino acid derivatives based on assay constraints.

Experimental Protocols

Protocol A: pH-Solubility Mapping (The "U" Curve)

Objective: Determine the exact pH range where your specific lot remains soluble.[1][2]

Materials:

-

100 mM Stock of 3-(3-Methylpiperidin-1-yl)butanoic acid in DMSO.[1][2]

-

Universal Buffer (Citrate-Phosphate-Borate mix) ranging pH 3 to 10.[1][2]

Steps:

-

Prepare 8 aliquots of buffer at pH 3, 4, 5, 6, 7, 8, 9, 10.

-

Spike the DMSO stock into each buffer to a final concentration of 100 µM (keeping DMSO < 1%).

-

Incubate at 25°C for 4 hours (shaking).

-

Centrifuge at 15,000 x g for 10 minutes to pellet crystals.

-

Measure the supernatant concentration via HPLC or UV-Vis (approx. 210-220 nm, depending on interference).[1][2]

-

Result: You will see a "U" shaped curve.[1][2] The bottom of the U is the pI (avoid this). The arms are your working zones.[1][2]

Protocol B: Cyclodextrin Complexation (For Neutral pH)

Objective: Solubilize at pH 7.4 without organic cosolvents.

Materials:

Steps:

-

Prepare a 20% (w/v) HP-

-CD solution in PBS.[1][2] -

Add 3-(3-Methylpiperidin-1-yl)butanoic acid powder directly to this vehicle (avoid DMSO if possible).

-

Sonicate in a water bath at 37°C for 30 minutes.

-

If not clear, adjust pH momentarily to 4.0 to dissolve, then slowly back-titrate to 7.[1][2]4. The CD cavity will "catch" the molecule as it neutralizes, preventing precipitation.[1][2]

Formulation Data & Excipient Guide

Use this table to select the correct excipient based on your application.

| Excipient Strategy | Recommended Conc. | Mechanism of Action | Pros | Cons |

| Acidic Buffer | pH 4.0 – 5.0 | Protonation of amine ( | Simplest; cheapest.[1][2] | May be toxic to sensitive cell lines.[1][2] |

| Basic Buffer | pH 8.5 – 9.0 | Deprotonation of acid ( | High solubility.[1][2] | High pH can degrade some peptides/proteins.[1][2] |

| DMSO | 0.1% – 5% | Solvent power | Universal solvent.[1][2] | Does not prevent aqueous crash-out ; cytotoxic >1%.[1][2] |

| PEG-400 | 10% – 20% | Dielectric constant reduction | Stabilizes neutral form.[1][2] | Viscous; can interfere with pipetting.[1][2] |

| HP- | 10% – 20% (w/v) | Inclusion Complex | "Hides" hydrophobicity.[1][2] | Biologically inert; excellent for in vivo.[1] |

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Source:[Link]

-

Jain, S., et al. (2011).[1][2] Solubility enhancement techniques for poorly soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research. Source:[Link]

-

Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Source:[Link][1][2]

-

Bergström, C. A., et al. (2016).[1][2] Early pharmaceutical profiling to predict solution behaviour and solubility.[1][2] Nature Reviews Drug Discovery.[1][2] Source:[Link][1][2]

Sources

HPLC Analysis of Butanoic Acid: Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Short-Chain Fatty Acid (SCFA) Analysis / Butanoic Acid (C4:0)

Executive Summary & Diagnostic Triage

Welcome to the technical support center. Analyzing butanoic acid (butyric acid) presents a "perfect storm" of chromatographic challenges: it is highly polar, volatile, lacks a strong chromophore, and has an ionizable carboxyl group (pKa ≈ 4.82).

If you are experiencing issues, identify your primary symptom in the Triage Table below to jump to the relevant troubleshooting module.

Quick Diagnostic Triage

| Symptom | Probable Cause | Immediate Action |

| Peak Elutes in Void Volume | Analyte is ionized (pH > pKa). | Lower Mobile Phase pH to < 2.8 (See Module A). |

| No Peak / Low Sensitivity | Detection wavelength too high or concentration too low. | Switch to 210 nm or use Derivatization (See Module B). |

| Drifting/Noisy Baseline | Solvent UV cutoff interference. | Replace Methanol with Acetonitrile ; use high-purity Phosphate buffers. |

| Peak Tailing | Secondary silanol interactions. | Use End-capped C18 or Ion Exclusion columns. |

| Retention Time Shift | Phase collapse (dewetting).[1] | Ensure column is "Aq" or "Polar-Embedded" type if using 100% aqueous.[1] |

Method Selection Decision Matrix

Before troubleshooting, ensure you are using the correct mode for your sample matrix.